N-cyclopentyl-4-methyl-1,4-diazepane-1-carboxamide
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Overview
Description
N-cyclopentyl-4-methyl-1,4-diazepane-1-carboxamide is a chemical compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-methyl-1,4-diazepane-1-carboxamide typically involves the reaction of cyclopentylamine with 4-methyl-1,4-diazepane-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-methyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclopentyl-4-methyl-1,4-diazepane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-oxazepane derivatives: These compounds share a similar seven-membered ring structure but contain an oxygen atom instead of a nitrogen atom.
N-cyclopentyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-propanoyl-1,4-diazepane-1-carboxamide: This compound has a similar diazepane core but with additional functional groups.
Uniqueness
N-cyclopentyl-4-methyl-1,4-diazepane-1-carboxamide is unique due to its specific substitution pattern and the presence of both cyclopentyl and methyl groups. This unique structure may confer distinct biological and chemical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-cyclopentyl-4-methyl-1,4-diazepane-1-carboxamide |
InChI |
InChI=1S/C12H23N3O/c1-14-7-4-8-15(10-9-14)12(16)13-11-5-2-3-6-11/h11H,2-10H2,1H3,(H,13,16) |
InChI Key |
IIRSWVCJJMJKKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
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